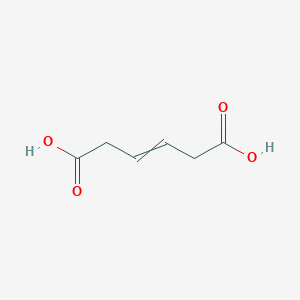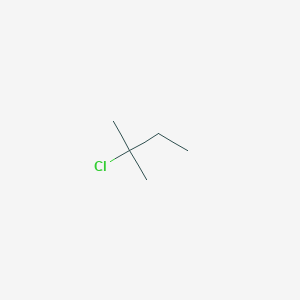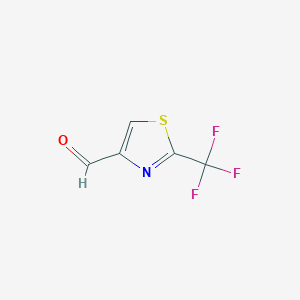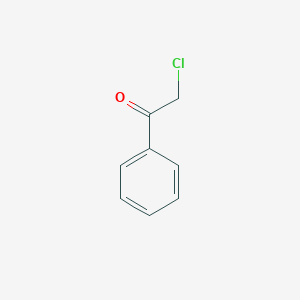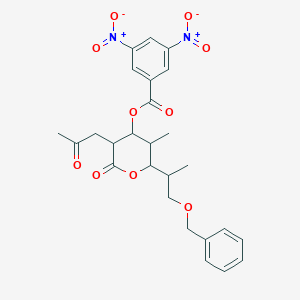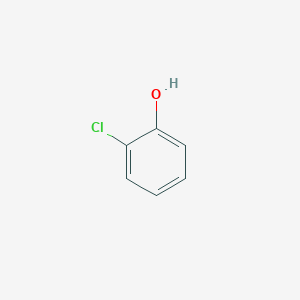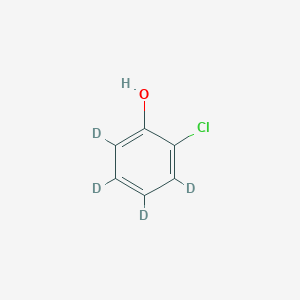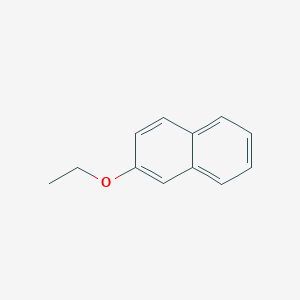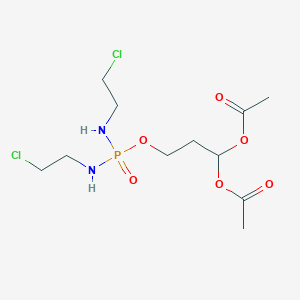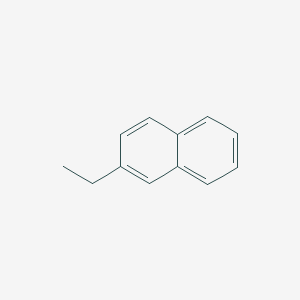
2-甲基-1,4-戊二烯
描述
2-Methyl-1,4-pentadiene is a chemical compound that forms an organotrifluoroborate reagent by cross-metathesis reaction with vinylboronate .
Synthesis Analysis
The synthesis of 2-Methyl-1,4-pentadiene involves a cross-metathesis reaction with vinylboronate. It also reacts with bromo or iodo benzene in the presence of piperidine and palladium acetate-tri-o-tolylphosphine catalyst to give 1-phenyl-5-piperidino-3-alkenes .Molecular Structure Analysis
The molecular structure of 2-Methyl-1,4-pentadiene can be represented by the formula C6H10 .Chemical Reactions Analysis
2-Methyl-1,4-pentadiene forms an organotrifluoroborate reagent by cross-metathesis reaction with vinylboronate. It reacts with bromo or iodo benzene in the presence of piperidine and palladium acetate-tri-o-tolylphosphine catalyst to give 1-phenyl-5-piperidino-3-alkenes .Physical And Chemical Properties Analysis
2-Methyl-1,4-pentadiene has a molecular weight of 82.14 g/mol. It has a computed XLogP3-AA value of 2.8, indicating its lipophilicity. It has no hydrogen bond donor count and no hydrogen bond acceptor count. It has a rotatable bond count of 2. Its exact mass and monoisotopic mass are both 82.078250319 g/mol. It has a topological polar surface area of 0 Ų. It has a heavy atom count of 6 .科学研究应用
Synthesis of Organotrifluoroborate Reagents
2-Methyl-1,4-pentadiene: is used in the synthesis of organotrifluoroborate reagents through cross-metathesis reactions with vinylboronate . These reagents are valuable in organic synthesis for constructing carbon-boron bonds, which are pivotal in Suzuki-Miyaura cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The compound reacts with bromo or iodo benzene in the presence of piperidine and palladium acetate-tri-o-tolylphosphine catalyst to produce 1-phenyl-5-piperidino-3-alkenes . This application is significant in the field of medicinal chemistry for the synthesis of complex molecules.
Thermodynamic Research
2-Methyl-1,4-pentadiene: has been the subject of thermodynamic research, providing valuable data on phase change . Such data is essential for understanding the compound’s behavior under various temperature and pressure conditions, which is crucial for process design in chemical engineering.
Gas Chromatography Standards
Due to its well-defined properties, 2-Methyl-1,4-pentadiene can be used as a standard in gas chromatography for the calibration of equipment and the analysis of complex mixtures .
Study of Reaction Kinetics
2-Methyl-1,4-pentadiene: is involved in studies related to reaction kinetics, especially in understanding the mechanisms of diene polymerization and other related chemical reactions .
Infrared Spectroscopy Analysis
Infrared spectroscopy utilizes 2-Methyl-1,4-pentadiene to understand molecular vibrations and bonding characteristics. It serves as a model compound to study conjugated diene systems .
Mass Spectrometry Research
Mass spectrometry research uses 2-Methyl-1,4-pentadiene to study fragmentation patterns which are important for identifying organic compounds and understanding their structural features .
作用机制
Target of Action
The primary target of 2-Methyl-1,4-pentadiene is the carbon-carbon double bond in organic compounds. This compound, being a conjugated diene, can participate in reactions involving electrophilic addition .
Mode of Action
2-Methyl-1,4-pentadiene interacts with its targets through electrophilic addition reactions . When it reacts with an electrophile, two carbocation intermediates are possible—a primary nonallylic carbocation and a secondary allylic cation . The allylic cation is more stable due to resonance and forms faster than a nonallylic carbocation . The reaction can occur either at C1 or at C3 because both carbons share the positive charge .
Biochemical Pathways
The affected pathway is the electrophilic addition to conjugated dienes . The addition of one mole equivalent of a halogen or a hydrogen halide to a conjugated diene results in the formation of 1,2- and 1,4-addition products . The stability of the carbocation intermediate increases in the order: primary < secondary < tertiary .
Result of Action
The result of the action of 2-Methyl-1,4-pentadiene is the formation of addition products . For example, it forms an organotrifluoroborate reagent by cross-metathesis reaction with vinylboronate . It also reacts with bromo or iodo benzene in the presence of piperidine and palladium acetate-tri-o-tolylphosphine catalyst to give 1-phenyl-5-piperidino-3-alkenes .
Action Environment
The action, efficacy, and stability of 2-Methyl-1,4-pentadiene can be influenced by various environmental factors such as temperature, pH, and the presence of other chemical species. For instance, the ratio of 1,2- and 1,4-addition products can vary depending on the reaction conditions .
安全和危害
未来方向
属性
IUPAC Name |
2-methylpenta-1,4-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10/c1-4-5-6(2)3/h4H,1-2,5H2,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWYRROCDFQZQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80227172 | |
| Record name | 1,4-Pentadiene, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80227172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,4-pentadiene | |
CAS RN |
763-30-4 | |
| Record name | 2-Methyl-1,4-pentadiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=763-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1,4-pentadiene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000763304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Pentadiene, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80227172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylpenta-1,4-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.008 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYL-1,4-PENTADIENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TG8TS4U1ST | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



